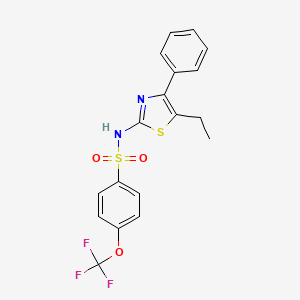![molecular formula C24H30N4O5 B11008768 (1S,5R)-3-[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11008768.png)
(1S,5R)-3-[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline with an appropriate acylating agent to form the intermediate product. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
化学反应分析
Types of Reactions
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
科学研究应用
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline: A precursor in the synthesis of the compound.
Quinazolinone derivatives: A class of compounds with similar structures and biological activities.
Uniqueness
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tricyclic structure and specific functional groups make it a valuable compound for various research and industrial applications .
属性
分子式 |
C24H30N4O5 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
(1S,9R)-11-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C24H30N4O5/c1-14-25-18-9-21(33-3)20(32-2)8-17(18)24(31)27(14)13-23(30)26-10-15-7-16(12-26)19-5-4-6-22(29)28(19)11-15/h8-9,15-16,19H,4-7,10-13H2,1-3H3/t15-,16+,19?/m1/s1 |
InChI 键 |
XHLXMKKRBCIDBX-IEAUQHRDSA-N |
手性 SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3C[C@H]4C[C@@H](C3)C5CCCC(=O)N5C4)OC)OC |
规范 SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CC4CC(C3)C5CCCC(=O)N5C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11008691.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11008700.png)
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone](/img/structure/B11008703.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11008707.png)
![methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11008709.png)
![6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11008710.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11008722.png)

![methyl 2-({[(2S)-1-methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11008738.png)
![3-[2-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11008746.png)
methanone](/img/structure/B11008761.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11008774.png)
![7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione](/img/structure/B11008781.png)
